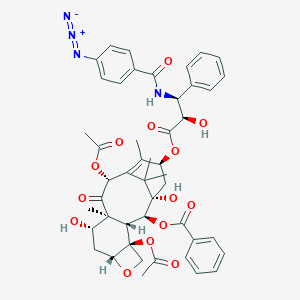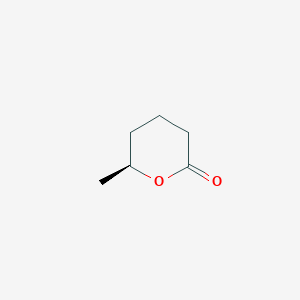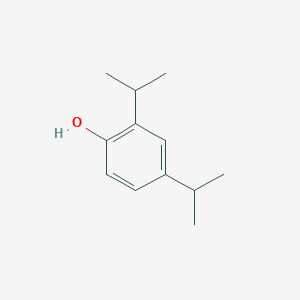
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide” is an organic compound with the empirical formula C9H9ClF3NO. It is used as an intermediate for Lansoprazole , which is a gastric proton pump inhibitor . The compound is a white to tan solid .
Synthesis Analysis
The synthesis of this compound generally involves chemical reactions . A common method is the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with hydrochloric acid under appropriate conditions to produce the hydrochloride form of the product .Molecular Structure Analysis
The molecular weight of the compound is 276.08 g/mol . The compound has 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 208-214 °C . It is slightly soluble in DMSO, methanol, and water . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Lansoprazole Intermediate : 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide serves as an intermediate in the synthesis of lansoprazole , a proton pump inhibitor used to treat gastric ulcers and gastroesophageal reflux disease (GERD) . Researchers explore modifications of this compound to enhance its pharmacological properties.
Mechanism of Action
Target of Action
It is known to be an intermediate for lansoprazole , a well-known proton pump inhibitor (PPI). PPIs like Lansoprazole primarily target the H+/K+ ATPase enzyme, also known as the gastric proton pump, in the stomach lining .
Mode of Action
This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, PPIs like Lansoprazole reduce the production of gastric acid .
Biochemical Pathways
By inhibiting the H+/K+ ATPase enzyme, the final step in gastric acid production is blocked, reducing the overall production of gastric acid .
Pharmacokinetics
Lansoprazole is known for its unique pharmacokinetic profile due to its delayed-release and dual-delivery release system .
Result of Action
As an intermediate for lansoprazole, it may contribute to the reduction of gastric acid production, providing relief from conditions such as gastroesophageal reflux disease (gerd) and erosive esophagitis .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 2-8°c . These factors may influence its stability and efficacy.
Safety and Hazards
The compound is classified as Eye Dam. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H317 - H318, indicating that the compound may cause an allergic skin reaction and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLJJHQPXWHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)